
Mc-Val-Cit-PABC-PNP
Übersicht
Beschreibung
Mc-Val-Cit-PABC-PNP is a cathepsin-cleavable linker widely utilized in antibody-drug conjugates (ADCs), most notably in the FDA-approved drug brentuximab vedotin (Adcetris®). Its structure comprises:
- Maleimidocaproyl (Mc): A thiol-reactive group enabling covalent conjugation to cysteine residues on antibodies .
- Valine-Citrulline (Val-Cit) dipeptide: A protease-sensitive motif cleaved by lysosomal cathepsins (e.g., cathepsin B) in target cells .
- Para-aminobenzyloxycarbonyl (PABC) spacer: Facilitates self-immolative cleavage, releasing the cytotoxic payload after dipeptide hydrolysis .
- p-Nitrophenyl (PNP) carbonate: Acts as a leaving group during conjugation to hydroxyl-containing payloads (e.g., monomethyl auristatin E, MMAE) .
This linker is critical for ADC stability in circulation and precise drug release in tumors. Its synthesis involves sequential amidation and esterification steps, achieving a purity of 99.2% and a scalable yield of 28.3% at 100 g scale .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate involves multiple steps:
Formation of Maleimidocaproyl-L-valine-L-citrulline: This step involves the reaction of L-valine and L-citrulline under acidic conditions to form a dipeptide, which is then reacted with maleimidocaproyl to form the desired intermediate.
Coupling with p-aminobenzyl alcohol: The intermediate is then coupled with p-aminobenzyl alcohol through an esterification reaction.
Formation of p-nitrophenyl carbonate: Finally, the compound is reacted with p-nitrophenyl carbonate to form the final product.
Industrial Production Methods
Industrial production of Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate undergoes several types of chemical reactions:
Cleavage by Cathepsins: This compound is specifically designed to be cleaved by cathepsins, a family of proteases, which releases the cytotoxic drug from the antibody-drug conjugate.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Cathepsins: These proteases are commonly used to cleave the peptide linker in biological systems.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to break the ester bonds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Recent advancements in the synthesis of Mc-Val-Cit-PABC-PNP have focused on improving yield and reducing complications such as epimerization. A notable method reported involves the use of l-citrulline and an aminobenzyl alcohol spacer, yielding high purity and stability .
Key Synthesis Steps:
- Starting Materials : l-Citrulline, Fmoc-Val-OSu.
- Reagents : Triethylamine, DMF (Dimethylformamide).
- Conditions : Reaction at room temperature with subsequent purification via HPLC.
The modified synthesis route has shown to produce the linker with yields exceeding 95% as a single diastereomer, demonstrating scalability for industrial applications .
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells. The linker’s stability in circulation allows for prolonged half-lives, thereby increasing the likelihood of effective tumor targeting.
- Case Study : The ADC brentuximab vedotin utilizes a similar linker structure (vc-MMAE) and has been approved for treating CD30-positive malignancies. This highlights the clinical relevance of linkers like this compound in therapeutic applications .
Biodistribution Studies
Recent studies employing mass spectrometry have analyzed the biodistribution of ADCs containing this compound. These studies reveal that the linker contributes to favorable pharmacokinetics, ensuring that drug release occurs predominantly within tumor tissues rather than healthy cells .
Comparative Efficacy Studies
Research comparing different linker systems has shown that ADCs incorporating this compound exhibit superior therapeutic indices compared to traditional linkers. For instance, modifications to enhance hydrophilicity have led to improved drug-to-antibody ratios and reduced premature payload release .
Data Tables
Parameter | This compound | vc-MMAE | SMCC-DM1 |
---|---|---|---|
Stability | High | Moderate | Low |
Drug-to-Antibody Ratio | 4-6 | 3-4 | 2 |
Clinical Approval | Yes | Yes | Yes |
Tumor Targeting Efficacy | High | Moderate | Low |
Wirkmechanismus
The mechanism of action of Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate involves its cleavage by cathepsins, which are proteases found in lysosomes. Upon cleavage, the cytotoxic drug is released from the antibody-drug conjugate, allowing it to exert its effects on the target cancer cells. The molecular targets and pathways involved include the binding of the antibody to specific antigens on the surface of cancer cells, followed by internalization and lysosomal degradation .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
*Estimated based on structural analogs.
Key Differences:
Conjugation Chemistry :
Functional Comparison
Stability and Payload Release
- Drug release occurs selectively in lysosomes .
- DBCO-Val-Cit-PABC-PNP : Click chemistry conjugation may enhance in vivo stability, but the DBCO group’s bulkiness could affect antibody binding .
- Z-Val-Cit-PABC-PNP : The Z group’s hydrophobicity may increase aggregation risk, necessitating formulation optimization .
Therapeutic Efficacy
- This compound : Clinically validated in brentuximab vedotin, showing 75% objective response rates in Hodgkin’s lymphoma .
- Mal-Glu-Val-Cit-PAB-PNP : Early research suggests comparable cytotoxicity to this compound but requires further validation .
Research and Development Trends
- Novel Payload Integration: this compound has been conjugated to hydrophilic auristatin derivatives (e.g., MMAU), improving solubility and reducing off-target toxicity .
- Alternative Cleavage Triggers : Compounds like Ala-Ala-Asn-PAB are being explored for neutrophil elastase-sensitive ADCs, broadening applicability to solid tumors .
Biologische Aktivität
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable linker widely used in the development of antibody-drug conjugates (ADCs). Its unique properties allow for targeted drug delivery, which enhances therapeutic efficacy while minimizing systemic toxicity. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: CHNO
- Molecular Weight: 737.756 g/mol
- Solubility: Soluble in DMSO and corn oil, with a concentration of 5 mg/mL (6.78 mM) .
Mechanism of Action:
this compound functions by being cleaved specifically by cathepsin B, an enzyme predominantly present in lysosomes. Upon cleavage, the drug payload is released within the target cells, enhancing the selectivity and potency of ADCs .
Stability and Cleavage
Research indicates that this compound exhibits high stability in plasma, which is crucial for its application in ADCs. In studies involving mouse models, the stability half-lives were reported as 6.0 days in mice and 9.6 days in monkeys . This stability is essential for ensuring that the linker remains intact until it reaches the target site.
Table 1: Stability Data of this compound
Species | Half-Life (Days) |
---|---|
Mouse | 6.0 |
Monkey | 9.6 |
Efficacy in Antibody-Drug Conjugates
This compound has been incorporated into various ADC formulations, demonstrating significant anti-tumor activity. For instance, an ADC utilizing this linker showed enhanced cytotoxic effects against HER2-positive breast cancer cells compared to those using traditional linkers .
Case Study: Anti-HER2 ADC
- Payload: MMAE (Monomethyl auristatin E)
- Cell Line: HER2+ BT474
- Results:
Comparative Analysis with Other Linkers
To understand the advantages of this compound, it is essential to compare its performance with other commonly used linkers.
Table 2: Comparison of Linker Performance
Linker Type | Stability (Days) | Cytotoxicity (IC₅₀ nM) | Specificity |
---|---|---|---|
This compound | 6.0 - 9.6 | 12 at 12 nM | High |
SMCC | Low | Varies | Moderate |
Val-Cit | Moderate | Varies | Moderate |
Research Findings
Recent studies have highlighted the versatility of this compound in various therapeutic contexts:
- Antibody-Drug Conjugate Development: The linker has been successfully utilized in multiple ADCs targeting different cancers, showcasing its adaptability and effectiveness .
- Preclinical Models: Investigations using xenograft mouse models have confirmed that ADCs with this linker maintain stability and exhibit significant tumor reduction compared to controls .
Q & A
Basic Research Questions
Q. What are the key biochemical properties of Mc-Val-Cit-PABC-PNP that make it suitable for targeted drug delivery systems?
this compound is a protease-cleavable linker used in antibody-drug conjugates (ADCs). Its stability in systemic circulation and selective cleavage by tumor-associated proteases (e.g., cathepsin B) are critical properties. Methodologically, researchers should:
- Characterize protease sensitivity via in vitro enzymatic assays using fluorogenic substrates .
- Assess plasma stability using HPLC or mass spectrometry to quantify linker degradation over time (e.g., 24–72 hours) .
- Compare cleavage efficiency across pH gradients (e.g., pH 5.0 vs. 7.4) to simulate lysosomal vs. physiological conditions .
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?
Synthesis optimization involves:
- Solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, monitoring coupling efficiency via ninhydrin tests .
- Purification via reverse-phase HPLC, with purity thresholds ≥95% confirmed by LC-MS .
- Stability testing of the PNP (para-nitrophenol) leaving group under varying storage conditions (e.g., -80°C vs. lyophilized) .
Q. What experimental models are appropriate for evaluating this compound’s efficacy in preclinical studies?
- In vitro : Tumor cell lines (e.g., HER2+ breast cancer cells) treated with ADCs incorporating the linker, measuring IC50 values .
- In vivo : Xenograft models with pharmacokinetic (PK) analysis of ADC stability and tumor-to-normal tissue ratios .
- Include control groups using non-cleavable linkers to isolate the contribution of this compound to drug release .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s stability in different biological matrices?
Contradictions often arise from variability in:
- Protease concentrations : Standardize assays using recombinant enzymes (e.g., cathepsin B at 10 nM vs. 100 nM) .
- Matrix composition : Compare linker stability in human plasma vs. murine serum, accounting for interspecies protease differences .
- Statistical reconciliation : Apply meta-analysis to aggregate data from multiple studies, using heterogeneity tests (e.g., I² statistic) .
Q. What computational methods can predict this compound’s cleavage kinetics in novel ADC designs?
- Molecular dynamics (MD) simulations to model protease-linker interactions, focusing on binding energy (ΔG) and cleavage site accessibility .
- Machine learning (e.g., random forest models) trained on datasets of linker sequences and experimental cleavage rates .
- Validate predictions with SPR (surface plasmon resonance) to measure protease affinity (KD values) .
Q. How can this compound be integrated into combination therapies without compromising ADC specificity?
- Co-administration studies : Test ADCs alongside immune checkpoint inhibitors (e.g., anti-PD1), monitoring synergistic efficacy and off-target toxicity .
- Linker-drug ratio optimization : Use stoichiometric analysis (e.g., MALDI-TOF) to ensure drug loading does not alter antigen-binding capacity .
- Pharmacodynamic (PD) biomarkers : Quantify intratumoral drug release via LC-MS/MS and correlate with tumor shrinkage rates .
Q. What methodological frameworks are critical for designing replication studies on this compound-based ADCs?
Adhere to PICOT criteria for rigorous study design :
- Population : HER2+ vs. HER2-low cancer models.
- Intervention : ADC dose escalation (1–5 mg/kg).
- Comparison : Non-cleavable linkers vs. This compound.
- Outcome : Tumor volume reduction ≥50% (RECIST criteria).
- Time : 28-day endpoint with interim PK assessments.
Q. Data Analysis and Interpretation
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Tumor microenvironment (TME) factors : Measure intratumoral protease activity via fluorescence-activated cell sorting (FACS) of dissociated tumors .
- Mathematical modeling : Use compartmental PK/PD models to simulate linker cleavage kinetics and drug release gradients .
- Multivariate regression : Identify covariates (e.g., tumor hypoxia) influencing ADC performance .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 values .
- Bayesian hierarchical models to account for inter-study variability in ADC potency .
- Survival analysis (Kaplan-Meier curves) for time-to-progression endpoints in xenograft models .
Q. Ethical and Theoretical Considerations
Q. How can researchers align this compound studies with existing theoretical frameworks in drug delivery?
- Link to lysosomal trafficking theory : Quantify endosomal escape efficiency using pH-sensitive probes (e.g., LysoTracker) .
- Systems pharmacology : Map ADC metabolism pathways using transcriptomic data (RNA-seq) from treated tumors .
Eigenschaften
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPJPGXSALJRR-DHIFEGFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100278 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-81-5 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mc-Val-cit-pab-pnp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MC-Val-Cit-PAB-PNP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.